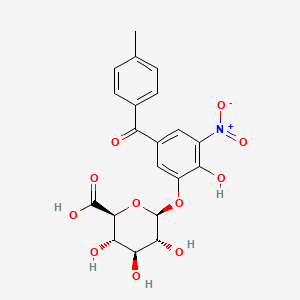

Rubradirin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rubradirin B is a compound with a spectrum of antibacterial activity is similar to that of rubradirin, but the antibiotic is less active.

Aplicaciones Científicas De Investigación

Biosynthesis and Genetic Engineering

The biosynthesis of Rubradirin B involves a detailed genetic architecture comprising 58 open reading frames (ORFs) within a 105.6 kb fragment. These ORFs encode for essential genes responsible for forming and attaching four distinct moieties, alongside genes associated with regulatory, resistance, and transport functions. Key genes like PKS (rubA) and glycosyltransferase (rubG2) have been identified, with disruptions leading to the cessation of Rubradirin production. This detailed understanding facilitates genetic engineering approaches for antibiotic production enhancement (Kim et al., 2008).

Enzymatic Function and Resistance

The rub52 gene has been linked to the biosynthesis of Rubradirin, encoding a protein responsible for specific enzymatic actions crucial in the antibiotic's formation. Understanding these enzymes' roles opens avenues for biotechnological manipulation to improve yields or alter antibiotic properties (Maharjan et al., 2003). Additionally, the RubT1 gene, encoding an ABC transporter, mediates Rubradirin resistance, suggesting potential targets for overcoming antibiotic resistance or enhancing production strains' robustness (Lamichhane et al., 2006).

Comparative Biosynthesis with Aminocoumarins

Rubradirin shares biosynthetic pathways with aminocoumarin antibiotics, suggesting a shared evolutionary strategy and providing insights into designing new antibiotics with improved properties. The identification of genes responsible for the activation of L-tyrosine, a precursor for the aminocoumarin moiety, highlights the complexity and potential for synthetic biology applications in antibiotic production (Heide, 2009).

Nitrosugar Biosynthesis

The discovery of enzymes involved in nitrosugar biosynthesis, crucial in Rubradirin's pathway, underlines the intricate molecular machinery behind antibiotic production. These findings can lead to novel approaches in designing antibiotics with unique mechanisms of action (Hu et al., 2008).

Genome Sequencing of Producing Strains

Genome sequencing of Amycolatopsis azurea DSM 43854T, a strain known for producing antibiotics including Rubradirin, offers comprehensive insights into the genetic underpinnings of antibiotic biosynthesis. This knowledge paves the way for genetic engineering and optimization of production processes, potentially increasing yields and discovering new antibiotic compounds (Khatri et al., 2014).

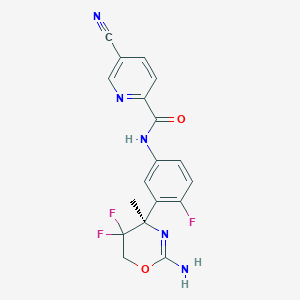

Propiedades

Número CAS |

68833-11-4 |

|---|---|

Fórmula molecular |

C40H34N3O14 |

Peso molecular |

780.71 |

Nombre IUPAC |

A name could not be generated for this structure. |

InChI |

1S/C40H33N3O14/c1-15-11-17(3)34(33(49)36(50)40(4)14-41-26-31(47)20-12-16(2)29(45)25(28(15)44)24(20)32(48)35(26)57-40)56-38(52)22-8-6-7-21(42-22)37(51)43-27-30(46)19-10-9-18(54-5)13-23(19)55-39(27)53/h6-13,17,33-34,41,45-46,49H,14H2,1-5H3,(H,43,51)/b15-11-/t17-,33-,34+,40+/m0/s1 |

Clave InChI |

NXQPLCLMBJRJNN-WFRDDBDCSA-N |

SMILES |

Cc1c(O)c(C(/C(C)=C\[C@H](C)[C@@H](OC(c2nc(C(Nc(c(O)c(ccc(OC)c3)c3o4)c4=O)=O)ccc2)=O)[C@H](O)C([C@@]5(C)CNC(C6=O)=C(O5)C7=O)=O)=O)C7c6c1 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Rubradirin B; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B610519.png)

![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)